molecular formula C16H16O5 B6405594 3-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid CAS No. 1261905-80-9

3-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6405594
CAS No.: 1261905-80-9
M. Wt: 288.29 g/mol
InChI Key: WBRKAXPIGYONQJ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid is an aromatic compound characterized by the presence of methoxy groups attached to the phenyl and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with appropriate reagents to introduce the methoxybenzoic acid moiety. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable ketone or aldehyde in the presence of a base, followed by oxidation to form the desired product.

    Friedel-Crafts Acylation: This method involves the acylation of 2,5-dimethoxybenzene with a suitable acyl chloride in the presence of a Lewis acid catalyst, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Redox Reactions: Participating in redox reactions that influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethoxyphenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of a benzoic acid moiety.

    3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile: Contains an acrylonitrile group and additional methoxy substitution.

Uniqueness

3-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid is unique due to its specific arrangement of methoxy groups and the presence of both phenyl and benzoic acid moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-10-7-8-14(20-2)13(9-10)11-5-4-6-12(16(17)18)15(11)21-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRKAXPIGYONQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690825
Record name 2,2',5'-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-80-9
Record name 2,2',5'-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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